Methyl 4-(fluorocarbonyl)benzoate
Description
Methyl 4-(fluorocarbonyl)benzoate is a specialized aromatic ester featuring a fluorocarbonyl (-COF) substituent at the para position relative to the methyl ester (-COOCH₃) on the benzene ring. This compound is synthesized via a procedure starting from 4-(methoxycarbonyl)benzoic acid, yielding a white solid with a moderate 46% efficiency after flash chromatography (PE/Et₂O solvent system) . Its structure is confirmed by $ ^1H $ NMR (δ 8.18–8.15 and 8.11–8.09 ppm for aromatic protons; δ 3.96 ppm for the methyl ester) . The fluorocarbonyl group imparts significant electrophilicity, making it reactive toward nucleophiles, which is advantageous in synthesizing derivatives for pharmaceuticals or agrochemicals.
Properties
CAS No. |
709-69-3 |
|---|---|
Molecular Formula |
C9H7FO3 |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
methyl 4-carbonofluoridoylbenzoate |
InChI |
InChI=1S/C9H7FO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3 |
InChI Key |
GZGWYTNBYDPWKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(fluorocarbonyl)benzoate can be synthesized through several methods. One common method involves the esterification of 4-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(fluorocarbonyl)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorocarbonyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield 4-fluorobenzoic acid and methanol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-Fluorobenzoic acid and methanol.
Reduction: 4-Fluorobenzyl alcohol.
Scientific Research Applications
Methyl 4-(fluorocarbonyl)benzoate is used in several scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-(fluorocarbonyl)benzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The fluorocarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of Methyl 4-(fluorocarbonyl)benzoate, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Analysis
Reactivity and Functional Groups: The fluorocarbonyl group in this compound is highly electrophilic, enabling nucleophilic acyl substitutions (e.g., with amines or alcohols) to form amides or esters . In contrast, methoxy or hydroxyl substituents (e.g., in Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate) enhance stability but reduce reactivity . Quinoline-piperazine derivatives (C1–C7) leverage heterocyclic cores for π-π stacking and hydrogen bonding, often targeting biological receptors .
Physical Properties: this compound’s low yield (46%) reflects challenges in introducing the reactive -COF group. Comparatively, urea derivatives (e.g., 4b) have even lower yields (31–44%), likely due to multi-step syntheses . Ethyl esters (e.g., Ethyl 4-[(4-fluorobenzoyl)amino]benzoate) exhibit higher lipophilicity, which may improve membrane permeability in drug candidates .
Applications: Pharmaceutical Intermediates: this compound serves as a precursor for acyl fluorides in peptide coupling. Quinoline derivatives (C1–C7) are explored for anticancer or antimicrobial activity . Material Science: The electron-withdrawing -COF group could stabilize charge-transfer complexes in organic electronics.
Biological Activity
Methyl 4-(fluorocarbonyl)benzoate is a compound of increasing interest in the fields of pharmacology and toxicology due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
This compound is an aromatic ester characterized by the presence of a fluorocarbonyl group. Its chemical formula is , and it is structurally related to other benzoate compounds, which have been studied for various biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key metabolic enzymes. For instance, studies indicate that derivatives of benzoates can inhibit malate dehydrogenase (MDH), an enzyme involved in the Krebs cycle, impacting cellular respiration and energy production .
- Neurotoxicity : Research has indicated that certain benzoate derivatives can affect cholinesterase activity in animal models. For example, methyl benzoate has been shown to reduce cholinesterase activity at high doses, leading to potential neurotoxic effects .
- Antimicrobial Activity : Some benzoates exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of vital metabolic processes. The structure-activity relationship (SAR) studies highlight modifications that enhance potency against specific pathogens .
Case Studies and Research Findings
-
Inhibition of Malate Dehydrogenase :
A study reported that a closely related compound inhibited both MDH1 and MDH2, demonstrating significant antitumor efficacy in xenograft models. This suggests that this compound could similarly target cancer metabolism . -
Neurotoxic Effects :
In experiments with rodents, high doses of methyl benzoate resulted in damage to the central nervous system, indicating that this compound may pose similar risks due to structural similarities . -
Antimicrobial Properties :
The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The modifications in the molecular structure were crucial for enhancing the effectiveness against specific microbes .
Table 1: Biological Activities of this compound and Related Compounds
| Compound | Activity Type | Mechanism | Reference |
|---|---|---|---|
| This compound | Enzyme Inhibition | Inhibition of MDH | |
| Methyl Benzoate | Neurotoxicity | Cholinesterase inhibition | |
| Methyl Benzoate | Antimicrobial | Disruption of cell membranes |
Future Perspectives
The ongoing research into this compound suggests potential applications in pharmacology, particularly as a therapeutic agent targeting cancer metabolism or as an insecticide due to its neurotoxic effects on pests. Further studies are required to elucidate its safety profile and therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
